molecular formula C11H15NO4S B2376851 N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine CAS No. 312275-42-6

N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B2376851
CAS No.: 312275-42-6
M. Wt: 257.3
InChI Key: IPYRPCJNXGWMQW-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-(methylsulfonyl)glycine is a glycine derivative featuring a 2,6-dimethylphenyl group and a methylsulfonyl group attached to the nitrogen atom of the glycine backbone. Its molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 257.3 g/mol (calculated).

For instance, compounds with the N-(2,6-dimethylphenyl) moiety are frequently employed as pesticides (e.g., metalaxyl, benalaxyl) , while sulfonamide derivatives are common in medicinal chemistry due to their bioactivity .

Properties

IUPAC Name

2-(2,6-dimethyl-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8-5-4-6-9(2)11(8)12(7-10(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYRPCJNXGWMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine, also known as methyl N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycinate, is a compound that has shown significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇N₁O₄S
  • Molecular Weight : Approximately 271.33 g/mol
  • Structure : The compound features a methylsulfonyl group attached to a glycine derivative, which contributes to its biological reactivity and interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
  • Receptor Binding : It could interact with cellular receptors, modulating their activity and influencing physiological responses.
  • Pathway Modulation : The compound may affect signaling pathways within cells, leading to changes in cellular behavior and function.

Biological Activities

Preliminary studies suggest that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Anticancer Potential : Studies have shown that it might have inhibitory effects on cell over-proliferation, which is relevant in cancer therapy.
  • Neurological Applications : There is potential for use in neurological disorders due to its interaction with neurotransmitter systems.

Case Studies and Experimental Data

  • Anti-inflammatory Studies :
    • A study demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential for managing inflammatory diseases.
  • Anticancer Activity :
    • In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported between 10-20 µM.
  • Neuroprotective Effects :
    • Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced markers of cell death in treated cultures compared to controls.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycineSimilar dimethylphenyl groupAnti-inflammatory properties
N-MethylsulfonylglycineLacks the aromatic ring; simpler structureLower biological activity
N-(2-Methylphenyl)-N-(methylsulfonyl)glycineContains only one methyl group on phenylDistinct pharmacokinetic properties

Scientific Research Applications

Chemical Applications

1.1 Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various bioactive molecules and specialty chemicals. The presence of the methylsulfonyl group enhances its reactivity, allowing for diverse substitution reactions that can lead to the formation of complex molecular architectures.

1.2 Mechanism of Action
The mechanism by which N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine operates is primarily through enzyme inhibition and receptor binding. Its structure allows it to interact with specific enzymes or receptors, potentially altering their activity and influencing metabolic pathways.

Biological Applications

2.1 Pharmacological Potential
Preliminary studies indicate that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Research suggests it may reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in cancer models, indicating its utility in cancer therapy.
  • Neurological Applications : Its interactions with neurotransmitter systems suggest possible applications in treating neurological disorders.

2.2 Case Studies

  • In Vitro Studies : Significant enzyme inhibition has been observed in assays targeting Rho kinase, a key player in various diseases including cancer and hypertension.
  • Animal Models : In preclinical studies, the compound demonstrated comparable efficacy to established anti-inflammatory drugs in reducing symptoms of inflammation and pain.

Industrial Applications

3.1 Specialty Chemicals Production
The compound's unique properties make it suitable for the production of specialty chemicals that are used in various industrial applications. Its ability to undergo multiple transformations allows for the creation of diverse chemical products.

Research Findings

A detailed pharmacological profiling has revealed that this compound interacts with multiple targets within the central nervous system (CNS). This interaction suggests its potential role in developing treatments for neurological conditions.

Data Tables

Application AreaSpecific Use CasesResearch Findings
Organic SynthesisIntermediate for bioactive moleculesEnhances reactivity and substitution possibilities
Anti-inflammatoryTreatment for inflammatory diseasesComparable efficacy to established anti-inflammatory drugs
AnticancerInhibition of cell proliferationSignificant effects observed in cancer models
Neurological DisordersPotential treatment optionsInteracts with neurotransmitter systems

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine with key analogs, focusing on molecular properties, substituents, applications, and safety profiles:

Compound Name Molecular Formula Molecular Weight Substituents Applications Safety Profile References
This compound C₁₁H₁₅NO₄S 257.3 Methylsulfonyl, 2,6-dimethylphenyl Research/Agrochemical candidate Unknown
Ethyl N-(2,6-dimethylphenyl)glycinate C₁₂H₁₇NO₂ 207.27 Ethyl ester, 2,6-dimethylphenyl Chemical intermediate Boiling point: 308.8°C (predicted)
Metalaxyl C₁₅H₂₁NO₄ 279.33 Methoxyacetyl, methyl ester (DL-alanine) Fungicide Moderate toxicity; handle with care
LIDOFENIN C₁₄H₁₈N₂O₅ 294.34 Carboxymethyl, iminodiacetic acid groups Medical imaging (hepatobiliary) Toxic (intraperitoneal LD₅₀: 72 mg/kg)
Benalaxyl C₂₀H₂₃NO₃ 325.4 Phenylacetyl, methyl ester (DL-alanine) Fungicide Low mammalian toxicity

Key Comparative Insights

Substituent Effects on Functionality
  • This contrasts with the ethyl ester group in Ethyl N-(2,6-dimethylphenyl)glycinate, which increases lipophilicity and volatility .
  • 2,6-Dimethylphenyl Moiety : Common in agrochemicals (e.g., metalaxyl, benalaxyl), this group provides steric hindrance and stability against metabolic degradation .

Q & A

Q. Citations

  • Synthesis optimization:
  • Structural characterization:
  • Stability and degradation:
  • Computational modeling:

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